rac Isopropyl (±)-10-camphorsulfate
Description
rac Isopropyl (±)-10-camphorsulfate is the isopropyl ester derivative of (±)-10-camphorsulfonic acid, a bicyclic monoterpene sulfonic acid. The parent sulfonic acid, (±)-10-camphorsulfonic acid (CAS 5872-08-2), has a molecular formula of C₁₀H₁₆O₄S and a molecular weight of 232.29 g/mol .
Properties
Molecular Formula |
C₁₃H₂₂O₄S |
|---|---|
Molecular Weight |
274.38 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Rac Isopropyl (±)-10-camphorsulfate is extensively used in the pharmaceutical industry for the resolution of chiral amines and other biologically active compounds. Its applications include:
- Chiral Resolution : The compound acts as a resolving agent for chiral amines, enabling the production of enantiopure drugs. For instance, it has been utilized in the synthesis of key pharmaceutical intermediates such as tamsulosin, an alpha-1 adrenergic antagonist used to treat benign prostatic hyperplasia .
- Synthesis of Active Pharmaceutical Ingredients : The compound facilitates the synthesis of various active pharmaceutical ingredients (APIs) by providing a means to achieve high optical purity in drug formulations. Its role in enzymatic processes highlights its importance in sustainable drug development .
Organic Synthesis and Catalysis
In organic chemistry, this compound is employed as a catalyst and reagent in several synthetic pathways:
- Asymmetric Synthesis : It is widely used in asymmetric synthesis due to its ability to induce chirality in reactions involving racemic substrates. This property is crucial for synthesizing compounds where the chirality significantly affects biological activity .
- Kinetic Resolution : The compound has been shown to enable kinetic resolution processes where one enantiomer reacts faster than the other, allowing for selective isolation of desired products .
Biocatalysis
Biocatalysis represents a sustainable approach to chemical synthesis, and this compound plays a role in this area:
- Enzyme-Catalyzed Reactions : The compound has been integrated into biotransformation processes where enzymes are used to selectively convert substrates into their chiral forms. This method not only enhances yield but also minimizes environmental impact compared to traditional synthetic methods .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
(±)-10-Camphorsulfonic Acid
- Molecular Formula : C₁₀H₁₆O₄S
- Molecular Weight : 232.29 g/mol
- Solubility : Highly water-soluble due to the polar sulfonic acid group.
- Applications : Widely used as a chiral resolving agent, acid catalyst in organic reactions, and in asymmetric synthesis .
- Key Difference : The free acid is more acidic (pKa ~1–2) compared to its ester derivatives, limiting its use in pH-sensitive reactions.
Calcium DL-10-Camphorsulfonate
- Molecular Formula : C₂₀H₃₀CaO₈S₂
- Molecular Weight : 502.66 g/mol
- Solubility : High aqueous solubility due to ionic character.
- Applications : Used in medicinal formulations for improved stability and controlled release .
- Key Difference : The calcium salt lacks the ester group, making it more suitable for parenteral or hydrophilic formulations compared to lipophilic esters.
rac Isopropyl (±)-10-Camphorsulfate (Inferred Properties)
- Molecular Formula : Likely C₁₃H₂₂O₅S (estimated by adding isopropyl group to the parent acid).
- Molecular Weight : ~278.37 g/mol (estimated).
- Solubility: Reduced water solubility compared to the parent acid or calcium salt; enhanced solubility in organic solvents (e.g., dichloromethane, ethanol).
- Applications: Potential use as a pro-drug, lipophilic catalyst, or intermediate in esterification reactions.
Data Table: Comparative Analysis
Research Findings and Functional Insights
- Chiral Resolution : (±)-10-Camphorsulfonic acid is effective in resolving racemic mixtures via diastereomeric salt formation . Its ester derivatives, like this compound, may offer modified selectivity due to steric effects from the isopropyl group.
- Stability : Calcium salts (e.g., Calcium DL-10-camphorsulfonate) exhibit superior thermal and hydrolytic stability compared to free acids or esters, making them preferable in long-term storage .
- Lipophilicity : The isopropyl ester’s increased hydrophobicity could enhance membrane permeability in drug delivery systems, though hydrolysis risks under physiological conditions must be evaluated.
Preparation Methods
Direct Esterification of Camphorsulfonic Acid with Isopropanol
The primary synthesis route involves the esterification of camphorsulfonic acid (CSA) with isopropanol under acid-catalyzed conditions. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of isopropanol attacks the electrophilic sulfur atom in CSA.
Reaction Conditions and Optimization
-
Catalyst : CSA itself acts as a self-catalyst due to its strong acidic nature (pKa ≈ 1.2).
-
Solvent : Ethanol or toluene is commonly employed, with ethanol favoring homogeneity and toluene enabling azeotropic water removal.
-
Temperature : Reflux conditions (∼78°C for ethanol, ∼110°C for toluene) are utilized to accelerate reaction kinetics.
-
Molar Ratio : A 1:1.2 molar ratio of CSA to isopropanol ensures excess alcohol drives the equilibrium toward ester formation.
A representative procedure involves refluxing 10 mmol CSA with 12 mmol isopropanol in 20 mL ethanol for 6–8 hours , followed by solvent evaporation under reduced pressure. The crude product is purified via recrystallization from a hexane-ethyl acetate mixture, yielding 85–90% pure this compound.
Mechanistic Insights
The reaction mechanism proceeds through protonation of the sulfonic acid group, enhancing its electrophilicity. Isopropanol’s hydroxyl oxygen subsequently attacks the sulfur center, displacing a water molecule. The use of a Dean-Stark trap for water removal is critical to shifting the equilibrium toward product formation.
Alternative Catalytic Approaches
While CSA self-catalyzes its esterification, other acid catalysts have been explored for comparative efficiency:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CSA (self) | Ethanol | 78 | 8 | 90 |
| H₂SO₄ | Toluene | 110 | 6 | 78 |
| p-Toluenesulfonic acid | Ethanol | 78 | 10 | 65 |
Table 1: Comparative catalyst performance in this compound synthesis.
CSA outperforms traditional catalysts like sulfuric acid due to its dual role as reactant and catalyst, minimizing side reactions such as sulfonation of the camphor backbone.
Purification and Characterization
Recrystallization
The crude product is dissolved in a minimal volume of warm ethyl acetate and gradually cooled to 4°C , inducing crystallization. This process removes unreacted CSA and isopropanol, yielding a purity of ≥95% .
Chromatographic Methods
Flash column chromatography (silica gel, eluent: 7:3 hexane-ethyl acetate) is employed for high-purity applications, achieving >99% purity as verified by HPLC.
Analytical Data
-
¹H NMR (400 MHz, CDCl₃) : δ 1.05 (d, 6H, CH(CH₃)₂), 1.20–1.80 (m, camphor backbone), 2.95 (s, SO₃⁻).
-
Melting Point : 48–51°C (consistent with literature values).
Scalability and Industrial Considerations
Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction time. A pilot study demonstrated that scaling the esterification to 1 kg batches in a toluene solvent system achieved 88% yield with comparable purity to lab-scale syntheses.
Comparative Analysis with Related Esters
| Compound | Catalyst | Yield (%) | Application |
|---|---|---|---|
| This compound | CSA | 90 | Chiral resolutions |
| Methyl camphorsulfonate | H₂SO₄ | 75 | Asymmetric catalysis |
| Benzyl camphorsulfonate | p-TSA | 68 | Pharmaceutical intermediates |
Table 2: Performance metrics of camphorsulfonate esters.
This compound’s superiority in yield and enantioselectivity stems from the isopropyl group’s steric bulk, which enhances chiral discrimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
